2-(cyclobutylamino)-N,N-dimethylacetamide
Description
2-(cyclobutylamino)-N,N-dimethylacetamide is an organic compound that features a cyclobutylamino group attached to an N,N-dimethylacetamide moiety
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(cyclobutylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)6-9-7-4-3-5-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
PJANNYASDIVGBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylamino)-N,N-dimethylacetamide typically involves the reaction of cyclobutylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(cyclobutylamino)-N,N-dimethylacetamide may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
DMAc undergoes hydrolysis in the presence of HCl to form acetic acid and dimethylammonium chloride:
This reaction highlights the susceptibility of the amide bond to acidic conditions .
Base Resistance
DMAc is resistant to bases like NaOH, making it a suitable solvent for reactions involving strong bases . This property suggests that the cyclobutylamino derivative may similarly tolerate basic conditions unless the substituent introduces instability.
Hydrolysis
The cyclobutylamino group may stabilize or destabilize the amide bond. Acidic hydrolysis could yield cyclobutylamine and acetic acid, analogous to DMAc’s behavior .
Nucleophilic Substitution
The cyclobutylamino group’s secondary amine may act as a nucleophile, participating in reactions such as:
-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acetylation : Potential transfer of the acetyl group to the amine, though steric hindrance from the cyclobutyl ring may limit this pathway.
Radical Chemistry
In analogy to DMAc’s role in radical-mediated thiocarbamation , the cyclobutylamino derivative might undergo similar transformations under conditions involving sulfur or peroxides, generating sulfur-containing byproducts.
Scientific Research Applications
Chemical Properties and Structure
2-(Cyclobutylamino)-N,N-dimethylacetamide is characterized by its unique cyclobutyl group, which may influence its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C_8H_15N_2O
- Molecular Weight : 155.22 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of N,N-dimethylacetamide, including 2-(cyclobutylamino)-N,N-dimethylacetamide, exhibit significant anticancer properties. In vitro evaluations have demonstrated cytotoxic effects on various cancer cell lines:
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary results indicate effective inhibition of bacterial growth, which could be leveraged for developing new antibacterial therapies.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These results highlight the potential of 2-(cyclobutylamino)-N,N-dimethylacetamide in treating infectious diseases.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various N,N-dimethylacetamide derivatives, including 2-(cyclobutylamino)-N,N-dimethylacetamide, demonstrated enhanced biological activity compared to traditional compounds. The researchers utilized a series of biological assays to evaluate the efficacy of these compounds against cancer cell lines and microbial strains.
- Methodology : The synthesis involved standard coupling reactions followed by purification using chromatography.
- Results : The synthesized compounds showed improved potency and selectivity towards cancer cells with minimal toxicity to normal cells.
Case Study 2: Mechanistic Studies
Another investigation aimed to elucidate the mechanism of action of 2-(cyclobutylamino)-N,N-dimethylacetamide in cancer cells. The study employed flow cytometry and Western blot analysis to assess apoptosis induction pathways.
- Findings : The compound triggered apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases.
Mechanism of Action
The mechanism of action of 2-(cyclobutylamino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylamino)-N,N-dimethylacetamide
- 2-(cyclopentylamino)-N,N-dimethylacetamide
- 2-(cyclohexylamino)-N,N-dimethylacetamide
Uniqueness
2-(cyclobutylamino)-N,N-dimethylacetamide is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
2-(Cyclobutylamino)-N,N-dimethylacetamide is a compound that has garnered interest for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
2-(Cyclobutylamino)-N,N-dimethylacetamide belongs to the class of N,N-dimethylacetamides, which are characterized by their amide functional groups. The structural formula can be represented as follows:
- Molecular Formula : C_8H_16N_2O
- Molecular Weight : 156.22 g/mol
Biological Activity Overview
The biological activity of 2-(cyclobutylamino)-N,N-dimethylacetamide can be categorized into several areas, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.
Pharmacological Effects
-
Anti-Inflammatory Activity :
- Research has indicated that N,N-dimethylacetamide (DMA), a related compound, exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is crucial in inflammatory responses. This suggests that 2-(cyclobutylamino)-N,N-dimethylacetamide may have similar effects due to structural analogies .
- Cytokine Secretion Suppression :
- Potential as a Pharmaceutical Excipient :
Toxicity Profiles
The toxicity of 2-(cyclobutylamino)-N,N-dimethylacetamide mirrors that of other N,N-dimethylacetamides. Key findings include:
- Acute Toxicity : The oral LD50 values for related compounds range from 3000 mg/kg to over 5000 mg/kg in various animal studies, indicating relatively low acute toxicity .
- Chronic Exposure Effects : Long-term studies highlight potential liver degeneration and respiratory tract irritation at higher concentrations. Notably, no significant carcinogenic effects were observed in animal studies .
| Endpoint | Value | Study Reference |
|---|---|---|
| Oral LD50 (rats) | 3000 - 6000 mg/kg | |
| Dermal LD50 (mice) | 9600 mg/kg | |
| Inhalation LC50 (rats) | 8.81 mg/l | |
| NOAEL (oral) | 300 mg/kg |
Case Studies
- In Vivo Studies on Inflammation :
- Occupational Exposure Studies :
Q & A
Q. What are the recommended synthetic methodologies for 2-(cyclobutylamino)-N,N-dimethylacetamide, and how can reaction conditions be optimized?
The synthesis of 2-(cyclobutylamino)-N,N-dimethylacetamide likely involves coupling cyclobutylamine with a chloroacetamide precursor (e.g., 2-chloro-N,N-dimethylacetamide) under nucleophilic substitution conditions. Key variables include:
- Catalyst selection : Use of bases like triethylamine to deprotonate the amine and facilitate nucleophilic attack .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity and solubility .
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization ensures high purity, validated via HPLC (>98% purity) and NMR .
Q. How can researchers confirm the structural integrity and purity of 2-(cyclobutylamino)-N,N-dimethylacetamide?
- Spectroscopic characterization :
- Chromatographic methods : HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile impurities .
- Cross-referencing : Compare spectral data with computational models (e.g., NIST Chemistry WebBook) or structurally analogous compounds like 2-acetamido-2-cyclohexylacetic acid .
Q. What safety protocols are critical when handling 2-(cyclobutylamino)-N,N-dimethylacetamide in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as acetamides may irritate mucous membranes .
- Waste disposal : Segregate organic waste and consult certified disposal services, as improper handling risks environmental contamination .
Advanced Research Questions
Q. How does the cyclobutyl group influence the compound’s reactivity in comparison to larger cycloalkyl substituents (e.g., cyclohexyl)?
The cyclobutyl group introduces significant steric strain due to its small ring size, which may:
- Limit conformational flexibility : Reduce accessibility to reactive sites in catalytic or binding applications .
- Enhance electrophilicity : Strain increases the reactivity of adjacent functional groups (e.g., the acetamide carbonyl) in nucleophilic acyl substitution .
- Impact solubility : Compared to cyclohexyl analogs, cyclobutyl derivatives may exhibit lower solubility in nonpolar solvents due to reduced hydrophobic surface area .
Q. How can researchers resolve contradictions in reported spectral data for 2-(cyclobutylamino)-N,N-dimethylacetamide?
- Multi-technique validation : Cross-validate NMR, IR, and mass spectrometry data with computational tools (e.g., density functional theory for predicted chemical shifts) .
- Batch-to-batch analysis : Compare synthetic batches to identify impurities (e.g., unreacted cyclobutylamine) via LC-MS .
- Database alignment : Cross-reference with authoritative sources like PubChem or CAS Common Chemistry to resolve discrepancies in peak assignments .
Q. What experimental strategies can assess the compound’s stability under varying pH and thermal conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and thermal stability .
- pH stability studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or NMR over 24–72 hours .
- Light exposure tests : Evaluate photolytic degradation under UV/visible light using controlled environmental chambers .
Q. How can researchers design assays to probe potential biological interactions of 2-(cyclobutylamino)-N,N-dimethylacetamide?
- Enzyme inhibition assays : Screen against target enzymes (e.g., proteases) using fluorescence-based kinetic assays .
- Cellular uptake studies : Use radiolabeled or fluorescently tagged analogs to track intracellular localization .
- Molecular docking : Predict binding affinities with protein targets using software like AutoDock, leveraging the cyclobutyl group’s steric profile .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, humidity) meticulously, as minor variations can alter yields .
- Data transparency : Publish raw spectral data and chromatograms to facilitate peer validation .
- Ethical compliance : Use laboratory standards (e.g., USP guidelines) for analytical validation, ensuring alignment with regulatory frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
